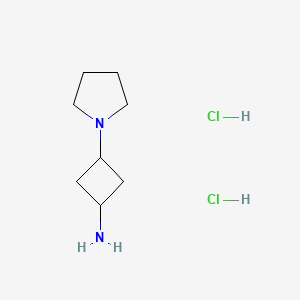

![molecular formula C16H7ClF6N2O B2606619 3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-6-(trifluoromethyl)-4(1H)-quinolinone CAS No. 478033-68-0](/img/structure/B2606619.png)

3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-6-(trifluoromethyl)-4(1H)-quinolinone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

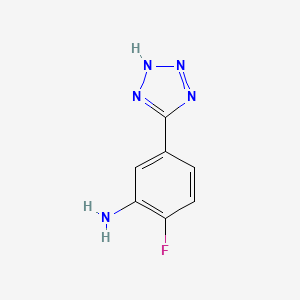

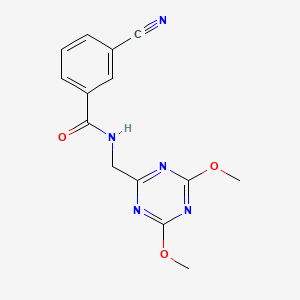

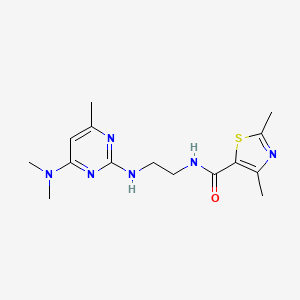

The compound “3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-6-(trifluoromethyl)-4(1H)-quinolinone” is a halogenated pyridine derivative . It is a fluorinated building block that participates in the synthesis of various compounds .

Synthesis Analysis

The synthesis of this compound involves the use of trifluoromethylpyridines as key structural motifs in active agrochemical and pharmaceutical ingredients . The synthesis generally involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . Another method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis

The molecular structure of this compound includes a pyridine ring with trifluoromethyl and chloro substituents . The presence of these substituents imparts unique physical and chemical properties to the compound .Chemical Reactions Analysis

The compound can undergo various chemical reactions due to the presence of the trifluoromethyl and chloro groups . For instance, the carboxylic acid group can be converted to an acyl chloride for nucleophilic substitution and Friedel-Craft acylation .Physical And Chemical Properties Analysis

The compound has a density of 1.6±0.1 g/cm^3, a boiling point of 260.6±35.0 °C at 760 mmHg, and a flash point of 111.4±25.9 °C . It also has a molar refractivity of 36.1±0.3 cm^3 and a molar volume of 126.5±3.0 cm^3 .科学的研究の応用

1. Metalation and Functionalization

3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-6-(trifluoromethyl)-4(1H)-quinolinone, as part of the trifluoromethyl-substituted pyridines and quinolines group, has been studied for selective metalation and subsequent functionalization. This allows for the preparation of various carboxylic acids regioisomerically uncontaminated, demonstrating its potential in synthetic organic chemistry (Schlosser & Marull, 2003).

2. Interaction with Sodium and Potassium Amides

Research has explored the interaction of trifluoromethyl-substituted quinolines, including our compound of interest, with sodium and potassium amides in liquid ammonia. This interaction leads to the formation of quinoline-2-amines and demonstrates the compound's reactivity, which is significant in the development of new chemical syntheses (Gurskaya et al., 2012).

3. Synthesis of Quinolinones

The compound plays a role in the synthesis of trifluoromethyl-substituted quinolino[8,7-h]quinolines and quinolino[7,8-h]quinolines. Its presence in the synthesis process allows for the production of these compounds under mild thermal conditions, indicating its utility in creating complex organic structures (Seitz & Maas, 2021).

4. Derivative Formation

This compound has been used in the formation of various derivatives, such as 4-(trifluoromethyl)quinoline derivatives. This research provides insight into the synthesis of different derivatives, highlighting the compound's versatility in organic chemistry (Lefebvre et al., 2003).

5. Crystallographic Studies

Crystal structures of isomeric 4-[3-(dichlorophenyl)-hexahydro[1,3]oxazolo[3,4-a]pyridin-1-yl]-2,8-bis(trifluoromethyl)quinolines have been studied, which include compounds structurally similar to the compound . These studies contribute to our understanding of the molecular structures and interactions in crystalline forms, which is crucial in pharmaceutical and material science applications (De Souza et al., 2015).

Safety And Hazards

将来の方向性

The demand for trifluoromethylpyridine derivatives, such as this compound, has been increasing steadily in the last 30 years . They are key structural ingredients for the development of many agrochemical and pharmaceutical compounds . It is expected that many novel applications of trifluoromethylpyridines will be discovered in the future .

特性

IUPAC Name |

3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-6-(trifluoromethyl)-1H-quinolin-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H7ClF6N2O/c17-11-4-8(16(21,22)23)5-25-13(11)10-6-24-12-2-1-7(15(18,19)20)3-9(12)14(10)26/h1-6H,(H,24,26) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UINKGPCOGHRZKU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C(F)(F)F)C(=O)C(=CN2)C3=C(C=C(C=N3)C(F)(F)F)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H7ClF6N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-6-(trifluoromethyl)-4(1H)-quinolinone | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

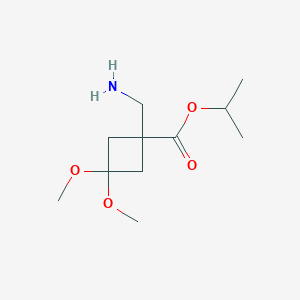

![(2Z)-6-bromo-2-[(3-chloro-2-methylphenyl)imino]-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide](/img/structure/B2606536.png)

![2-Amino-4-[methyl(methylsulfonyl)amino]butanamide;hydrochloride](/img/structure/B2606541.png)

![[2-(4-Methylpiperazinyl)-1-phenylethyl]methylamine](/img/structure/B2606548.png)

![Benzenamine, 3-[4-[[1-[(4-fluorophenyl)sulfonyl]-4-piperidinyl]methyl]-1-piperazinyl]-](/img/structure/B2606554.png)